4-(4-Chlorophenyl)-3,4-dihydro-1H-indeno[1,2-d]pyrimidine-2,5-dione
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Overview
Description
4-(4-Chlorophenyl)-3,4-dihydro-1H-indeno[1,2-d]pyrimidine-2,5-dione is a heterocyclic compound that belongs to the class of pyrimidine derivatives This compound is characterized by its unique structure, which includes an indeno-pyrimidine core fused with a chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Chlorophenyl)-3,4-dihydro-1H-indeno[1,2-d]pyrimidine-2,5-dione typically involves multicomponent reactions (MCRs). One common method involves the reaction of aryl aldehydes, urea or thiourea, and 4-hydroxycoumarin in the presence of a catalyst such as Fe3O4@SiO2@(BuSO3H)3 under microwave irradiation in water . This method is environmentally benign and efficient, providing high yields of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the principles of green chemistry and the use of microwave-assisted synthesis are likely to be employed. These methods offer advantages such as reduced reaction times, lower energy consumption, and minimal use of hazardous solvents.
Chemical Reactions Analysis
Types of Reactions
4-(4-Chlorophenyl)-3,4-dihydro-1H-indeno[1,2-d]pyrimidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce halogenated or aminated derivatives.
Scientific Research Applications
4-(4-Chlorophenyl)-3,4-dihydro-1H-indeno[1,2-d]pyrimidine-2,5-dione has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 4-(4-Chlorophenyl)-3,4-dihydro-1H-indeno[1,2-d]pyrimidine-2,5-dione involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Chromeno[d]pyrimidine-2,5-dione: Similar in structure but with a chromene core instead of an indeno core.
Pyrido[2,3-d]pyrimidine: Contains a pyridine ring fused with a pyrimidine ring, exhibiting different biological activities.
Thiazolo[4,5-d]pyrimidine: Features a thiazole ring fused with a pyrimidine ring, known for its antimicrobial properties.
Uniqueness
4-(4-Chlorophenyl)-3,4-dihydro-1H-indeno[1,2-d]pyrimidine-2,5-dione is unique due to its indeno-pyrimidine core, which imparts distinct chemical and biological properties. Its ability to act as a chemosensor for heavy metal ions and its potential therapeutic applications make it a compound of significant interest in various research fields.
Properties
CAS No. |
121258-61-5 |
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Molecular Formula |
C17H11ClN2O2 |
Molecular Weight |
310.7 g/mol |
IUPAC Name |
4-(4-chlorophenyl)-3,4-dihydro-1H-indeno[1,2-d]pyrimidine-2,5-dione |
InChI |
InChI=1S/C17H11ClN2O2/c18-10-7-5-9(6-8-10)14-13-15(20-17(22)19-14)11-3-1-2-4-12(11)16(13)21/h1-8,14H,(H2,19,20,22) |
InChI Key |
KHNOHBXUINAFLY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C2=O)C(NC(=O)N3)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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